REACTION_SMILES
|
[C:25](=[O:26])([O-:27])[O-:28].[Na+:29].[Na+:30].[OH2:24].[OH:1][CH:2]1[CH2:3][CH:4]([C:7](=[O:8])[OH:9])[NH:5][CH2:6]1.[cH:10]1[c:11]([S:20](=[O:21])(=[O:22])[Cl:23])[cH:12][cH:13][c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12>>[OH:1][CH:2]1[CH2:3][CH:4]([C:7](=[O:8])[OH:9])[N:5]([S:20]([c:11]2[cH:10][c:19]3[c:14]([cH:13][cH:12]2)[cH:15][cH:16][cH:17][cH:18]3)(=[O:21])=[O:22])[CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CC(O)CN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1ccc2ccccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC(O)CN1S(=O)(=O)c1ccc2ccccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:25](=[O:26])([O-:27])[O-:28].[Na+:29].[Na+:30].[OH2:24].[OH:1][CH:2]1[CH2:3][CH:4]([C:7](=[O:8])[OH:9])[NH:5][CH2:6]1.[cH:10]1[c:11]([S:20](=[O:21])(=[O:22])[Cl:23])[cH:12][cH:13][c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12>>[OH:1][CH:2]1[CH2:3][CH:4]([C:7](=[O:8])[OH:9])[N:5]([S:20]([c:11]2[cH:10][c:19]3[c:14]([cH:13][cH:12]2)[cH:15][cH:16][cH:17][cH:18]3)(=[O:21])=[O:22])[CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CC(O)CN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1ccc2ccccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC(O)CN1S(=O)(=O)c1ccc2ccccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |